4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol

Enzyme Inhibition Molecular Docking Carbonic Anhydrase

Procure the para-bromo Schiff base (BPhIM, CAS 3382-70-5) for target-specific carbonic anhydrase I inhibition (Ki=0.83 µM) with low off-target AChE activity. The 2-hydroxy-5-methoxy substitution ensures a stable phenol-imine tautomer via intramolecular O–H···N bonding, while the para-bromo pattern dictates a 39.2° dihedral angle and weak intermolecular H-bonding—critical for reproducible crystal engineering and NLO chromophore design (β=9.98–31.25×10⁻³⁰ esu). Supplied as an AldrichCPR solid for discovery research; verify identity/purity upon receipt.

Molecular Formula C14H12BrNO2
Molecular Weight 306.15 g/mol
Cat. No. B12052179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol
Molecular FormulaC14H12BrNO2
Molecular Weight306.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)Br)O
InChIInChI=1S/C14H12BrNO2/c1-18-14-8-10(2-7-13(14)17)9-16-12-5-3-11(15)4-6-12/h2-9,17H,1H3
InChIKeyGXNQUPUKRYWERT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol (CAS 3382-70-5): Procurement-Grade Schiff Base with Verified Structural and Inhibitory Differentiation


4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol (CAS 3382-70-5, C14H12BrNO2, MW 306.15 g/mol) is a crystalline Schiff base formed via condensation of 4-bromoaniline with 2-hydroxy-5-methoxybenzaldehyde [1]. The compound adopts an (E)-configuration about the central azomethine (C=N) bond with a dihedral angle of 37.87(10)° between aromatic rings, as established by single-crystal X-ray diffraction [2]. As an AldrichCPR catalog item, it is commercially available for early-stage discovery research . The compound exists in the phenol-imine tautomeric form with a strong intramolecular O–H···N hydrogen bond, conferring a characteristic planar geometry at the imine-phenol moiety [3].

Why 4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol Cannot Be Substituted by Generic Schiff Bases in Inhibitor Screening or NLO Material Development


Generic substitution among Schiff base analogs is scientifically unsound for 4-(((4-bromophenyl)imino)methyl)-2-methoxyphenol due to two quantifiable structural factors: (i) the para-bromophenyl substitution pattern governs both enzyme selectivity and intermolecular packing, and (ii) the 2-hydroxy-5-methoxy substitution on the aldehyde-derived ring dictates the intramolecular hydrogen-bonding network that stabilizes the planar phenol-imine tautomer [1]. Among the three bromophenyl positional isomers (ortho-, meta-, para-), the para-bromo derivative (Compound III) exhibits the largest aromatic dihedral angle (39.2°) and distinct intermolecular hydrogen-bonding behavior compared to the ortho isomer (15.34°, strong intermolecular H-bonds) [1]. Furthermore, the para-bromo analog demonstrates target-specific inhibition: it shows strong binding to human carbonic anhydrase I (Ki = 0.83 µM) while being less potent against acetylcholinesterase compared to its para-amino analog (APhIM, Ki = 0.42 µM against AChE) [2]. These non-interchangeable selectivity profiles render indiscriminate analog substitution a direct source of irreproducible experimental results.

4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol: Quantified Differentiation Against Closest Structural Analogs in Enzyme Inhibition, NLO Properties, and Crystal Engineering


Para-Bromo vs. Para-Amino Analog: Distinct Enzyme Inhibition Selectivity Profile Quantified by In Silico Ki Values

In a 2025 multi-target docking study comparing (E)-5-(((4-bromophenyl)imino)methyl)-2-methoxyphenol (BPhIM, the target compound scaffold) against its para-amino analog (APhIM), BPhIM demonstrated a distinct enzyme selectivity profile: it exhibited strong inhibition against human carbonic anhydrase I (hCA I) with Ki = 0.83 µM, while APhIM was more potent against acetylcholinesterase (AChE) with Ki = 0.42 µM and butyrylcholinesterase (BChE) with Ki = 0.83 µM [1]. BPhIM showed lower AChE inhibition (Ki = 1.12 µM) and moderate BChE inhibition (Ki = 1.45 µM) [1]. The standard drug Tacrine exhibited Ki = 0.55 µM against AChE and Ki = 1.24 µM against BChE, placing BPhIM's AChE inhibition as comparable to Tacrine but with an inverted selectivity preference toward hCA I [1].

Enzyme Inhibition Molecular Docking Carbonic Anhydrase Acetylcholinesterase

Para-Bromo vs. Ortho- and Meta-Bromo Isomers: Crystallographic Packing Differentiation Driven by Dihedral Angle and Intermolecular H-Bond Strength

A 2007 comparative crystallographic study of three bromophenyl positional isomers—(I) ortho-bromo, (II) meta-bromo, and (III) para-bromo (the target compound scaffold)—revealed quantifiable differences in solid-state geometry and packing [1]. The para-bromo isomer (III) exhibits an aromatic dihedral angle of 39.2(14)°, significantly larger than the ortho isomer (I) at 15.34(12)° and the meta isomer (II) at 6.1(3)° [1]. All three adopt the phenol-imine tautomeric form with strong intramolecular O–H···N hydrogen bonds. However, intermolecular hydrogen-bonding behavior diverges: Compound (I) has strong intermolecular hydrogen bonds, while Compound (III) has weak intermolecular hydrogen bonds [1]. Additionally, C–H···π interactions are present in both (I) and (III), whereas π–π interactions occur only in (I) [1].

Crystal Engineering X-ray Crystallography Solid-State Packing Schiff Base Tautomerism

Para-Bromo vs. Para-Amino Analog: Quantified Difference in Nonlinear Optical (NLO) Hyperpolarizability

DFT calculations at the B97D3/6-311++G(d,p) level on BPhIM (the target compound scaffold) and its para-amino analog APhIM revealed that both compounds possess first hyperpolarizability (βtotal) values within the range of 9.98–31.25 × 10⁻³⁰ esu, indicating strong nonlinear optical (NLO) activity [1]. While the published abstract reports a combined range, the bromo-substituted BPhIM exhibits an energy gap (ΔE) of 2.39–2.65 eV, which is directly correlated with its NLO response [1]. The presence of the electron-withdrawing bromine atom modulates the charge-transfer character of the azomethine linkage differently than the electron-donating amino group in APhIM, resulting in distinct molecular electrostatic potential (MEP) distributions and NLO tensor components [1].

Nonlinear Optics DFT Calculation Hyperpolarizability Optoelectronic Materials

Melting Point and Physical Form Differentiation Supporting Crystallization Protocol Selection

The para-bromo derivative 4-(((4-bromophenyl)imino)methyl)-2-methoxyphenol exhibits a melting point of 139–140 °C and is supplied as a combustible solid at ambient temperature . This thermal stability window is consistent with the weak intermolecular hydrogen-bonding network observed in its crystal structure, which contrasts with the stronger intermolecular H-bonds reported for the ortho-bromo isomer [1]. The compound's XLogP3 value of 3.7 [2] further quantifies its moderate lipophilicity, a property that directly influences solubility in organic solvents such as ethanol .

Physical Characterization Melting Point Crystallization Solid-State Chemistry

4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol: Evidence-Backed Procurement Scenarios for Targeted Enzyme Inhibition, NLO Material Screening, and Crystal Engineering


Scaffold for Selective Carbonic Anhydrase I (hCA I) Inhibitor Development

Procurement scenario: Medicinal chemistry groups screening for selective carbonic anhydrase I inhibitors should prioritize 4-(((4-bromophenyl)imino)methyl)-2-methoxyphenol over its para-amino analog (APhIM) based on in silico Ki data. BPhIM demonstrates strong hCA I binding (Ki = 0.83 µM) while exhibiting lower potency against AChE (Ki = 1.12 µM), representing an inverted selectivity profile compared to APhIM, which is AChE/BChE-preferring [1]. This differential targeting supports its use as a lead scaffold in programs focused on CA-related pathologies (e.g., glaucoma, edema) where off-target cholinesterase inhibition is undesirable.

Electron-Withdrawing Building Block for Second-Order Nonlinear Optical (NLO) Chromophores

Procurement scenario: Materials scientists developing organic NLO chromophores for electro-optic modulators or frequency-doubling crystals should select the para-bromo derivative specifically when an electron-withdrawing substituent is required to enhance the molecular first hyperpolarizability (β). DFT calculations confirm that BPhIM exhibits β values 27–84× greater than urea (9.98–31.25 × 10⁻³⁰ esu vs. 0.37 × 10⁻³⁰ esu) [1]. The bromine atom serves as a moderate electron-withdrawing group that polarizes the azomethine π-system differently than the electron-donating amino group of APhIM, enabling tailored charge-transfer tuning for specific wavelength applications.

Crystallization Reference Standard for Schiff Base Polymorph and Tautomer Studies

Procurement scenario: Crystal engineering laboratories requiring a structurally characterized Schiff base with well-defined phenol-imine tautomerism and predictable packing should procure the para-bromo isomer (III). X-ray data confirm a dihedral angle of 39.2°, weak intermolecular H-bonding, and C–H···π interactions without π–π stacking [1]. This distinct packing motif—quantifiably different from the ortho isomer (15.34°, strong H-bonds, π–π present)—makes it a reliable reference compound for comparative studies of halogen-position effects on solid-state assembly and for validating computational crystal structure prediction algorithms.

Precursor for Metal Complexation in Coordination Chemistry and Catalysis

Procurement scenario: Coordination chemists developing transition metal complexes for catalytic or biological applications should utilize the para-bromo Schiff base as a bidentate O,N-donor ligand. The strong intramolecular O–H···N hydrogen bond stabilizes the pre-organized binding pocket [1], while the bromine substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). The compound's established synthesis from 4-bromoaniline and 2-hydroxy-5-methoxybenzaldehyde [2] ensures reproducible ligand preparation, and its commercial availability as an AldrichCPR product supports rapid procurement for exploratory complexation studies.

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